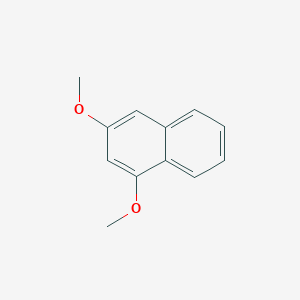

1,3-Dimethoxynaphthalene

CAS No.: 10075-61-3

Cat. No.: VC3769509

Molecular Formula: C12H12O2

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10075-61-3 |

|---|---|

| Molecular Formula | C12H12O2 |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | 1,3-dimethoxynaphthalene |

| Standard InChI | InChI=1S/C12H12O2/c1-13-10-7-9-5-3-4-6-11(9)12(8-10)14-2/h3-8H,1-2H3 |

| Standard InChI Key | XAVOEDQPSYWNHI-UHFFFAOYSA-N |

| SMILES | COC1=CC2=CC=CC=C2C(=C1)OC |

| Canonical SMILES | COC1=CC2=CC=CC=C2C(=C1)OC |

Introduction

1,3-Dimethoxynaphthalene (C₁₂H₁₂O₂) is an organic compound belonging to the family of polysubstituted naphthalenes. It features a naphthalene core with two methoxy groups (-OCH₃) attached at positions 1 and 3 of the aromatic ring system. The compound is registered in chemical databases with specific identifiers that facilitate its tracking and reference in scientific literature.

Identification Parameters

| Parameter | Value |

|---|---|

| IUPAC Name | 1,3-Dimethoxynaphthalene |

| Molecular Formula | C₁₂H₁₂O₂ |

| CAS Registry Number | 10075-61-3 |

| PubChem CID | 870756 |

| Alternative Names | Naphthalene, 1,3-dimethoxy-; DTXSID50357894; SCHEMBL443362 |

The molecular structure of 1,3-dimethoxynaphthalene consists of a naphthalene skeleton with two methoxy functional groups. The methoxy groups contribute to the compound's distinct chemical behavior, particularly in terms of electron distribution and reactivity patterns .

Physical and Chemical Properties

1,3-Dimethoxynaphthalene exhibits specific physicochemical properties that influence its behavior in various chemical environments and applications. These properties are essential for understanding its potential uses and handling requirements.

Physical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 188.22 g/mol | Computed |

| Physical State | Not specified in available data | - |

| Exact Mass | 188.083729621 Da | Computed |

| XLogP3 | 2.6 | Computed |

Chemical Properties

| Property | Value | Method |

|---|---|---|

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Rotatable Bond Count | 2 | Computed |

The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors suggest that 1,3-dimethoxynaphthalene can participate in intermolecular interactions primarily as a hydrogen bond acceptor. This property has implications for its solubility profile and potential interactions with biological systems .

Spectroscopic Characteristics

Spectroscopic data provides valuable insights into the structural confirmation and purity assessment of 1,3-dimethoxynaphthalene. Although the available search results contain limited spectroscopic information specifically for this compound, general characteristics can be inferred.

Spectral Data

The methoxy groups in 1,3-dimethoxynaphthalene would typically show characteristic signals in spectroscopic analyses. In nuclear magnetic resonance (NMR) spectroscopy, the methoxy protons would likely appear as distinct singlets in the ¹H NMR spectrum, while the aromatic protons would display complex coupling patterns characteristic of substituted naphthalene systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume